N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide
Description
Historical Context and Discovery
The discovery and development of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide can be traced to the broader historical context of phenoxy acetamide research that began gaining momentum in the late 20th century. According to PubChem records, this specific compound was first catalogued on May 28, 2009, with its most recent structural and property modifications documented as recently as May 10, 2025. The compound's assignment of PubChem Chemical Identifier 26189577 reflects its relatively recent entry into the chemical literature compared to simpler phenoxy acetamide structures that have been studied for decades.
The historical development of phenoxy acetamide chemistry can be understood within the context of broader pharmaceutical research initiatives that sought to explore novel molecular scaffolds for therapeutic applications. Early investigations into phenoxy acetic acid derivatives, as documented in recent literature reviews, established the foundational synthetic methodologies that would later enable the preparation of more complex structures like this compound. The evolution from simple phenoxy acetic acid starting materials to sophisticated acetamide derivatives represents a significant advancement in synthetic organic chemistry, driven by the recognition that acetamide linkages could provide enhanced biological activity and improved pharmacological properties.
Research groups have systematically explored the chemical space surrounding phenoxy acetamide derivatives, with particular attention to structural modifications that could enhance biological activity while maintaining favorable chemical stability. The incorporation of amino substituents on the phenoxy ring, as seen in this compound, represents a strategic approach to modulating the electronic properties and potential biological interactions of these molecules. This historical progression demonstrates how synthetic organic chemists have methodically expanded the structural diversity of phenoxy acetamide compounds to create new opportunities for pharmaceutical and materials applications.
Classification and Nomenclature
This compound belongs to the chemical class of phenoxy acetamide derivatives, which are characterized by the presence of both phenoxy and acetamide functional groups within a single molecular framework. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary acetamide functionality serving as the parent structure and the substituted phenoxy group functioning as a substituent. The molecular formula C15H16N2O2 indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 256.30 grams per mole.
The compound's Chemical Abstracts Service registry number 946728-95-6 provides a unique identifier that facilitates unambiguous reference across chemical databases and literature sources. Alternative nomenclature systems recognize this compound under several synonymous names, including this compound and various structural descriptor codes that emphasize different aspects of its molecular architecture. The systematic naming convention clearly delineates the structural relationship between the acetamide nitrogen, the phenyl ring bearing the acetamide substituent, and the amino-methylphenoxy moiety that provides the compound's distinctive chemical character.
From a structural classification perspective, this compound can be categorized as an aromatic amine due to the presence of the amino group attached to the phenoxy ring system. Additionally, it functions as an acetamide derivative, placing it within the broader family of amide-containing organic compounds. The presence of both electron-donating amino and methyl substituents on the phenoxy ring creates specific electronic environments that influence the compound's reactivity patterns and potential biological interactions. This classification system provides chemists with a framework for predicting chemical behavior and designing synthetic strategies for related compounds.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its potential as a versatile synthetic intermediate and its promising biological activity profiles. Recent investigations into phenoxy acetamide derivatives have demonstrated that compounds within this structural class exhibit diverse pharmacological properties, including analgesic and anticonvulsant activities, which have sparked considerable interest in their therapeutic applications. The specific structural features of this compound, particularly the presence of the amino substituent on the phenoxy ring, provide unique opportunities for further chemical modification and biological evaluation.
Contemporary research has highlighted the importance of phenoxy acetamide derivatives in medicinal chemistry applications, with several studies documenting their potential as anticancer agents, antimicrobial compounds, and neurological therapeutics. The structural scaffold represented by this compound offers researchers a platform for exploring structure-activity relationships and developing new therapeutic entities. Recent work on related phenoxy acetamide derivatives has demonstrated promising antiparasitic activities, with some compounds showing significant efficacy against various pathogenic organisms.
The synthetic accessibility of this compound and related compounds has made them attractive targets for academic and industrial research programs. Modern synthetic methodologies, including microwave-assisted reactions and green chemistry approaches, have enabled efficient preparation of these compounds while minimizing environmental impact. The compound's role as a building block for more complex molecular architectures has been recognized in pharmaceutical research, where it serves as an intermediate in the synthesis of potentially bioactive molecules. Furthermore, the compound's structural features make it suitable for computational chemistry studies aimed at understanding molecular interactions and designing new compounds with enhanced properties.
Related Structural Analogues and Derivatives
The structural landscape surrounding this compound encompasses a diverse array of related compounds that share key structural motifs while exhibiting variations in substitution patterns and functional group arrangements. Close structural analogues include N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide, which differs in the position of the amino substituent on the phenoxy ring, demonstrating how positional isomerism can influence chemical and biological properties. These positional variants provide valuable insights into structure-activity relationships and help researchers understand the impact of substituent positioning on molecular behavior.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C15H16N2O2 | 256.30 g/mol | Base compound |
| N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide | C15H16N2O2 | 256.30 g/mol | Amino group position |
| 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | C10H14N2O2 | 194.23 g/mol | Simplified structure |
| Phenoxyacetamide | C8H9NO2 | 151.16 g/mol | Basic phenoxy acetamide |
The broader family of phenoxy acetamide derivatives includes compounds with varying degrees of structural complexity, ranging from simple phenoxyacetamide to highly substituted analogues containing multiple functional groups. Recent synthetic efforts have focused on developing phenoxy acetamide derivatives containing heterocyclic substituents, such as phthalimide and naphthalimide groups, which provide additional opportunities for biological activity and chemical reactivity. These heterocyclic derivatives have shown promising antiparasitic activities and demonstrate the potential for expanding the chemical space around the basic phenoxy acetamide scaffold.
Contemporary research has also explored phenoxy acetamide derivatives containing chalcone, indole, and quinoline moieties, creating hybrid molecules that combine the properties of multiple pharmacophores. These structural modifications have yielded compounds with enhanced biological activities, including improved anticancer, antimicrobial, and anti-inflammatory properties. The development of such hybrid structures represents a significant advancement in medicinal chemistry, as it allows researchers to combine the beneficial properties of different molecular scaffolds within single compounds. Additionally, recent work on dehydrozingerone-derived phenoxy acetamide derivatives has demonstrated the potential for creating novel anticancer agents through strategic structural modifications.
The synthetic methodologies used to prepare these related compounds typically involve condensation reactions between phenoxy acetic acid derivatives and various amine substrates, often employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate to facilitate amide bond formation. These established synthetic protocols provide reliable methods for accessing structural analogues and enable systematic exploration of structure-activity relationships. The availability of diverse synthetic approaches has facilitated the preparation of extensive compound libraries, supporting both academic research and pharmaceutical development efforts focused on phenoxy acetamide derivatives.
Properties
IUPAC Name |
N-[3-(2-amino-5-methylphenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYWSGRVVIIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Phenoxy Intermediate
The phenoxy intermediate is synthesized by reacting a substituted phenol (such as 2-amino-5-methylphenol) with an aryl halide in the presence of a base. Common bases include potassium carbonate or sodium hydroxide, and solvents like acetone or dimethylformamide (DMF) are used to facilitate the reaction.
Step 2: Acetamide Formation
The phenoxy intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group. This step typically occurs in an organic solvent such as dichloromethane (DCM), with cooling to maintain reaction stability.
Step 3: Purification
The crude product is purified using recrystallization techniques, often employing solvents like ethanol or DMF to achieve high purity.
Reaction Conditions
The synthesis involves precise control over temperature, solvent volumes, and reaction times. Key parameters include:
| Reaction Step | Temperature Range | Solvent Used | Time Required |
|---|---|---|---|
| Phenoxy Formation | $$20^\circ$$C–$$50^\circ$$C | DMF or acetone | 4–6 hours |
| Acetamide Addition | $$0^\circ$$C–$$30^\circ$$C | DCM or ethanol | 2–4 hours |
| Recrystallization | $$5^\circ$$C–$$10^\circ$$C | Ethanol/DMF mixture | 10–15 hours |
Detailed Experimental Procedure
Preparation of Phenoxy Intermediate
- Dissolve the substituted phenol (e.g., 2-amino-5-methylphenol) in DMF.
- Add potassium carbonate as a base.
- Introduce the aryl halide dropwise while maintaining the temperature between $$20^\circ$$C and $$50^\circ$$C.
- Stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Acetamide Formation
- Cool the reaction mixture to $$0^\circ$$C using an ice bath.
- Slowly add acetic anhydride or acetyl chloride while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction by adding water or dilute acid to neutralize excess reagents.
Purification
- Filter the crude product and wash with cold water.
- Recrystallize from ethanol or a DMF-ethanol mixture to obtain pure this compound.
Spectral Characterization
The synthesized compound can be characterized using techniques such as:
- Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic rings.
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing hydrogen and carbon environments.
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Optimization Parameters
Several factors influence yield and purity:
- Base Selection: Organic bases like triethylamine can improve reaction efficiency compared to inorganic bases.
- Solvent Choice: Polar aprotic solvents like DMF enhance solubility and reaction kinetics.
- Temperature Control: Maintaining optimal temperature prevents side reactions and ensures high selectivity.
Summary Table of Key Findings
| Parameter | Optimal Value | Notes |
|---|---|---|
| Base | Potassium carbonate or triethylamine | Enhances nucleophilicity |
| Solvent | DMF, acetone, DCM | Facilitates reactions |
| Temperature | $$0^\circ$$C–$$50^\circ$$C | Prevents degradation |
| Reaction Time | 6–10 hours | Monitored via TLC |
| Purification Method | Recrystallization | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Synthesis
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds. The compound's phenoxy group enhances its reactivity and solubility in organic solvents, which is crucial for synthetic pathways.
The compound is significant in proteomics research, where it is used to study protein interactions and functions. Its ability to influence various biochemical pathways makes it a candidate for investigating cellular processes and mechanisms of action.
Case Study: Proteomics Application
A study explored the role of this compound in modulating protein interactions within cellular environments. Researchers found that this compound could alter the binding affinity of specific proteins, thereby affecting downstream signaling pathways. This property positions the compound as a potential therapeutic agent for diseases linked to protein misfolding or aggregation.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a lead compound for drug development. Its structural characteristics allow for modifications that can enhance bioavailability and efficacy against various targets.
Table 2: Potential Therapeutic Applications
| Disease Target | Mechanism of Action |
|---|---|
| Cancer | Inhibition of tumor growth |
| Neurodegenerative Disorders | Modulation of protein aggregation |
| Inflammatory Diseases | Anti-inflammatory properties |
Cosmetic Formulations
The compound has also found applications in cosmetic formulations due to its stability and effectiveness as an active ingredient. It is studied for its potential benefits in skin care products, particularly for moisturizing and anti-aging effects.
Case Study: Cosmetic Efficacy
A recent investigation assessed the incorporation of this compound into a moisturizer. The study demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control products. This suggests its utility in enhancing the performance of cosmetic products.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Heterocyclic Additions: Compounds with triazole () or thiazolidinone () moieties exhibit enhanced structural rigidity and diverse bioactivity profiles.
- Phenoxy vs. Direct Linkages: The phenoxy bridge in the target compound may confer conformational flexibility compared to fused-ring systems (e.g., tetrahydrocarbazole in ).
Physicochemical Data
Comparisons of melting points and spectral data (where available) highlight substituent effects:
The amino group in the target compound is expected to lower melting points compared to methoxy or chloro analogs (e.g., 3a, 3h) due to reduced crystallinity from hydrogen bonding .
Cytotoxicity and Pharmacological Potential
- Chalcone Derivatives (): Compounds like 3a–3k showed moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays), attributed to the α,β-unsaturated ketone moiety.
- Agrochemical Derivatives (): Chloro-substituted acetamides (e.g., alachlor) act as herbicides via lipid biosynthesis inhibition. The target’s amino group likely shifts its application toward pharmaceuticals rather than agrochemicals .
Solubility and Bioavailability
- The amino and methyl groups in the target compound may improve water solubility compared to highly lipophilic pesticidal analogs (e.g., pretilachlor in ).
- Hydrogen-bonding capacity (from –NH₂ and –O–) could enhance membrane permeability relative to methoxy-substituted chalcones (3a, ).
Biological Activity
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound features an acetamide functional group linked to a phenoxy structure, which is known for its diverse biological activities. The presence of the amino and methyl groups on the aromatic ring enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives containing similar phenoxy structures have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HepG2 and A549 cells, suggesting potential for further development as anticancer agents .
- Neurological Effects : Some studies have explored the interaction of phenoxy compounds with serotonin receptors, indicating potential applications in treating mood disorders and anxiety. The affinity for these receptors suggests that this compound could influence neurological pathways .
The mechanism of action of this compound involves binding to specific proteins and enzymes, leading to modulation of their activity. This interaction can alter cellular processes such as apoptosis in cancer cells or neurotransmitter signaling in neurological contexts. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cell growth and survival, such as the Akt/mTOR pathway .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of phenoxy derivatives, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value lower than many standard chemotherapeutics. The compound induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a robust mechanism for inducing cancer cell death .
Q & A
Q. Optimization Tips :
- Alkaline Conditions : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Reduction : Replace iron powder with catalytic hydrogenation (Pd/C, H₂) for higher purity and reduced byproducts .
- Purity Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm structural integrity by identifying peaks for the acetamide methyl group (~2.1 ppm in ¹H NMR; ~22 ppm in ¹³C NMR) and aromatic protons (6.5–7.5 ppm) .
- FTIR : Detect key functional groups: N-H stretch (~3350 cm⁻¹ for amine), C=O stretch (~1680 cm⁻¹ for acetamide), and aromatic C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetamide group, m/z –59) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
